molecular formula C22H28N4O3S B2702923 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile CAS No. 940999-04-2

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile

Cat. No.: B2702923
CAS No.: 940999-04-2
M. Wt: 428.55
InChI Key: SHENFKJORKWJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is a complex organic compound featuring multiple functional groups, including an azepane ring, a sulfonyl group, a piperidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Oxazole Ring Formation: The oxazole ring can be formed via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the different fragments under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:

    Continuous Flow Chemistry: To improve reaction efficiency and safety.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and azepane rings.

    Reduction: Reduction reactions can be performed on the nitrile group to form amines.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural complexity.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Polymer Science: Used in the synthesis of polymers with unique properties.

    Chemical Sensors: Potential application in the development of sensors due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl and nitrile groups are particularly reactive, allowing it to form strong interactions with biological molecules. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Piperidin-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile
  • 2-(4-(Morpholin-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile

Uniqueness

Compared to similar compounds, 2-(4-(Azepan-1-ylsulfonyl)phenyl)-5-(4-methylpiperidin-1-yl)oxazole-4-carbonitrile is unique due to the presence of the azepane ring, which can confer different steric and electronic properties. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-17-10-14-25(15-11-17)22-20(16-23)24-21(29-22)18-6-8-19(9-7-18)30(27,28)26-12-4-2-3-5-13-26/h6-9,17H,2-5,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHENFKJORKWJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.